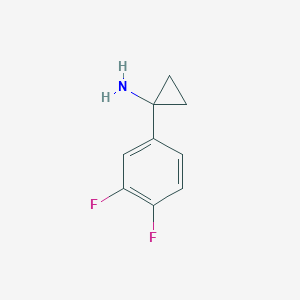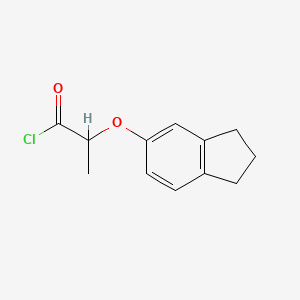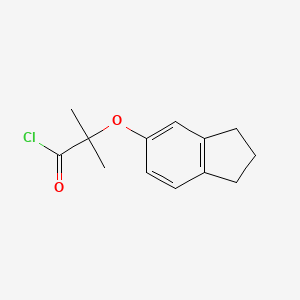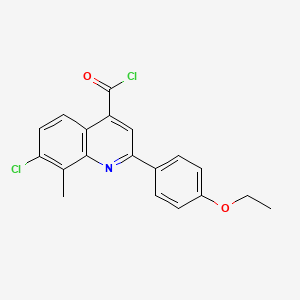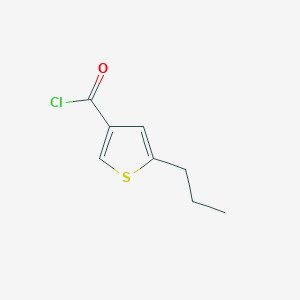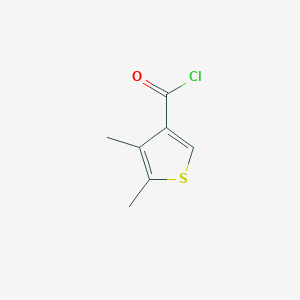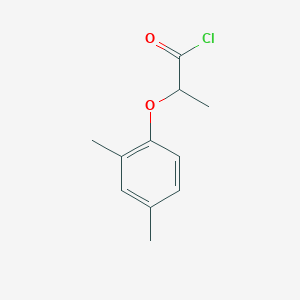![molecular formula C16H15NO2S B1420758 5-[2-(Benzolsulfonyl)ethyl]-1H-Indol CAS No. 1225327-16-1](/img/structure/B1420758.png)
5-[2-(Benzolsulfonyl)ethyl]-1H-Indol
Übersicht
Beschreibung
5-[2-(benzenesulfonyl)ethyl]-1H-indole: is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The phenylsulfonyl group attached to the ethyl chain in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-[2-(benzenesulfonyl)ethyl]-1H-indole is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(benzenesulfonyl)ethyl]-1H-indole typically involves the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the indole to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[2-(benzenesulfonyl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives.
Wirkmechanismus
The mechanism of action of 5-[2-(benzenesulfonyl)ethyl]-1H-indole involves its interaction with specific molecular targets in biological systems. The phenylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(2-(phenylsulfonyl)ethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
5-(2-(phenylsulfonyl)ethyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different chemical properties.
5-(2-(phenylsulfonyl)ethyl)-1H-pyrazole: Features a pyrazole ring, which can lead to different reactivity and applications.
Uniqueness: 5-[2-(benzenesulfonyl)ethyl]-1H-indole is unique due to the presence of both the indole ring and the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The indole ring is known for its stability and ability to participate in various chemical reactions, while the phenylsulfonyl group adds reactivity and potential for further functionalization.
Eigenschaften
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWPACTWAVMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225327-16-1 | |
| Record name | 3-Dealkyl eletriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DEALKYL ELETRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on developing a stability-indicating RP-HPLC assay method for Eletriptan Hydrobromide. Why is it crucial to have a stability-indicating assay, especially for pharmaceutical compounds like Eletriptan Hydrobromide?
A1: A stability-indicating assay is crucial for pharmaceutical compounds like Eletriptan Hydrobromide because it can differentiate between the active drug and its degradation products. [] This is essential for several reasons:
Q2: The abstract mentions that the developed RP-HPLC method is "specific and unaffected by the presence of degradants from stress degradation". How does the method achieve this specificity, and why is it important in the context of stability studies?
A2: While the abstract doesn't provide specific details about the method's separation mechanism, the specificity suggests that the chromatographic conditions were optimized to effectively separate Eletriptan Hydrobromide from its potential degradation products. [] This could involve factors such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
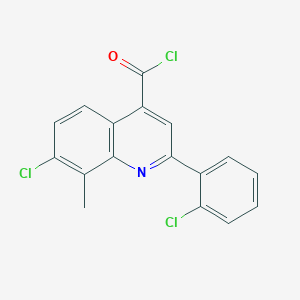
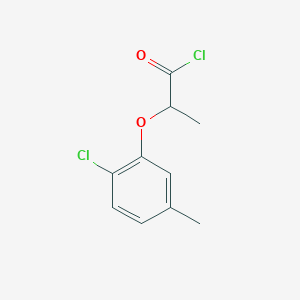
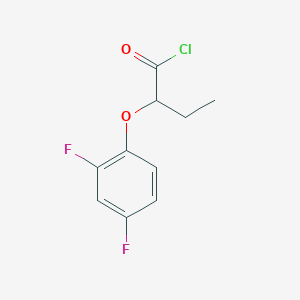
![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
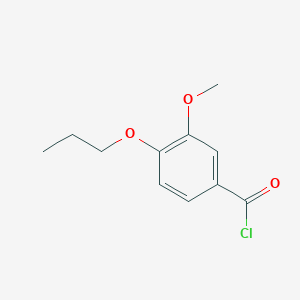
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
